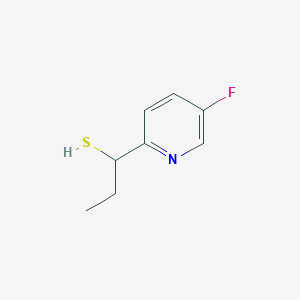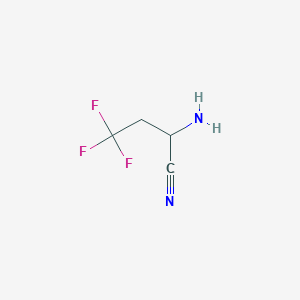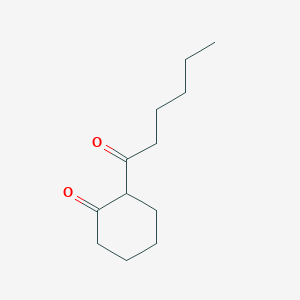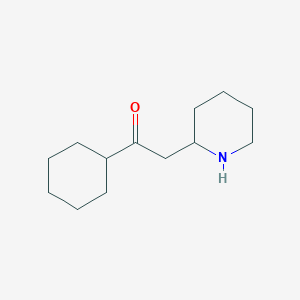
1-Cyclohexyl-2-(piperidin-2-YL)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexyl-2-(piperidin-2-yl)ethan-1-one is a compound that features a cyclohexyl group attached to a piperidine ring via an ethanone linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-2-(piperidin-2-yl)ethan-1-one typically involves the reaction of cyclohexyl ketone with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of piperidine to the cyclohexyl ketone. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be employed to enhance the reaction efficiency and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyclohexyl-2-(piperidin-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Cyclohexyl carboxylic acid or cyclohexyl ketone derivatives.
Reduction: Cyclohexyl alcohol derivatives.
Substitution: N-alkyl or N-acyl piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Cyclohexyl-2-(piperidin-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
Wirkmechanismus
The mechanism of action of 1-Cyclohexyl-2-(piperidin-2-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions, while the cyclohexyl group provides steric bulk that influences the compound’s binding affinity and selectivity. These interactions can modulate the activity of biological pathways, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
- 1-Cyclohexyl-2-(pyridin-2-yl)ethan-1-one
- 1-Phenyl-2-(piperidin-1-yl)ethanone
- 2-Phenyl-2-(piperidin-1-yl)ethan-1-ol
Comparison: 1-Cyclohexyl-2-(piperidin-2-yl)ethan-1-one is unique due to the presence of both a cyclohexyl group and a piperidine ring, which confer distinct steric and electronic properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity profiles, making it a valuable scaffold for drug discovery and development.
Eigenschaften
Molekularformel |
C13H23NO |
|---|---|
Molekulargewicht |
209.33 g/mol |
IUPAC-Name |
1-cyclohexyl-2-piperidin-2-ylethanone |
InChI |
InChI=1S/C13H23NO/c15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14-12/h11-12,14H,1-10H2 |
InChI-Schlüssel |
RYKNOVCNJGVORT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C(=O)CC2CCCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13304823.png)
![2-{[(Azetidin-3-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole](/img/structure/B13304832.png)

![Cyclopropyl-(3-isopropyl-[1,2,4]oxadiazol-5-YL)-amine](/img/structure/B13304846.png)
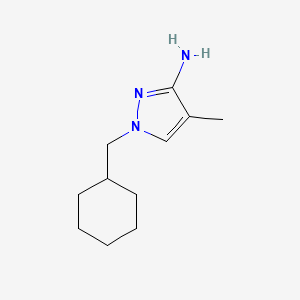

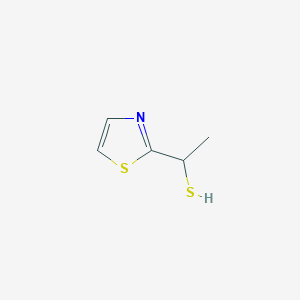

![4-Methyl-2-[(pyridin-4-ylmethyl)amino]pentan-1-ol](/img/structure/B13304872.png)
amine](/img/structure/B13304875.png)

